REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[C:21]([CH3:22])=[N:20][N:19]([CH3:23])[C:10]=2[N:11]=[C:12]([NH:15][CH2:16][C:17]#[CH:18])[CH2:13][N:14]=1.S(=O)(=O)(O)O.N>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[C:21]([CH3:22])=[N:20][N:19]([CH3:23])[C:10]=2[N:11]2[C:17]([CH3:18])=[CH:16][N:15]=[C:12]2[CH2:13][N:14]=1
|
Name
|
4-(2-chlorophenyl)-1,6-dihydro-1,3-dimethyl-7-(2-propynylamino)pyrazolo[3,4-e][1,4]-diazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1C2=C(N=C(CN1)NCC#C)N(N=C2C)C
|
Name
|
mercuric oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Type
|
ADDITION
|
Details
|
(20°-30° C.), then is poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted repeatedly with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1=NCC=2N(C3=C1C(=NN3C)C)C(=CN2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |